methyl 2-(cyclohexylformamido)acetate
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Overview
Description
Methyl 2-(cyclohexylformamido)acetate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is also known by its IUPAC name, methyl [(cyclohexylcarbonyl)amino]acetate . This compound is characterized by the presence of a cyclohexyl group attached to a formamido group, which is further connected to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(cyclohexylformamido)acetate can be synthesized through the reaction of cyclohexylamine with methyl chloroacetate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chloro group by the amine group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(cyclohexylformamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 2-(cyclohexylformamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(cyclohexylformamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(phenylformamido)acetate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl 2-(cyclohexylformamido)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-(cyclohexylformamido)acetate is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
Properties
CAS No. |
35960-89-5 |
---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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